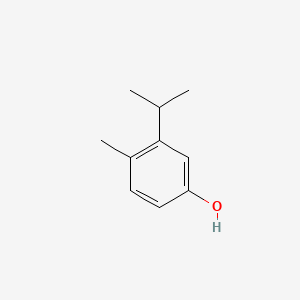

3-ISOPROPYL-4-METHYLPHENOL

Beschreibung

Contextualization within Phenolic Compound Research

Phenolic compounds are a large and diverse group of chemical substances characterized by a hydroxyl (-OH) group attached to an aromatic hydrocarbon ring. They are ubiquitous in nature, particularly in plants, where they serve various functions, including defense against pathogens and herbivores. jmp.ir In scientific research, phenolic compounds like thymol (B1683141), carvacrol (B1668589), and eugenol (B1671780) are extensively studied for their potent biological properties, including antimicrobial, antioxidant, anti-inflammatory, and anticancer activities. bohrium.commdpi.com

3-Isopropyl-4-methylphenol, also known as 4-isopropyl-3-methylphenol (B166981) or o-Cymen-5-ol, fits within this research domain as a phenolic monoterpenoid. unilongindustry.comscbt.com While many phenolic compounds are extracted from natural sources like essential oils, this compound is primarily produced through chemical synthesis, often by the isopropylation of m-cresol (B1676322). chemicalbook.com Its investigation contributes to the broader understanding of how specific structural modifications on a phenol (B47542) backbone can modulate biological efficacy. Research has highlighted its utility as a broad-spectrum, highly effective antifungal and antibacterial agent. chemicalbook.comgoogle.com

Structural Isomerism and Analogues: A Comparative Overview

The biological activity of phenolic compounds is highly dependent on their chemical structure, including the nature, number, and position of substituents on the aromatic ring. This compound shares the same chemical formula (C₁₀H₁₄O) as its isomers thymol and carvacrol, but differs in the arrangement of the functional groups, leading to distinct biological and physical properties.

Thymol (2-isopropyl-5-methylphenol) and carvacrol (5-isopropyl-2-methylphenol) are the primary active components in the essential oils of thyme and oregano, respectively. sci-hub.seconicet.gov.ar Both are renowned for their strong antimicrobial properties, which are largely attributed to their ability to disrupt bacterial cell membranes, leading to leakage of intracellular contents and cell death. sci-hub.senih.gov

This compound is a synthetic analog of these natural compounds. chemicalbook.com While it shares their core biological activities, its isomeric structure imparts unique characteristics. A key advantage of this compound in certain applications is that it is nearly colorless and odorless, in contrast to the distinct aromatic scent of thymol. chemicalbook.com Studies indicate that it possesses strong antibacterial and bactericidal activities, sometimes exceeding those of its natural counterparts, and is also effective against fungi, yeasts, and some viruses. chemicalbook.comunilongindustry.com The primary mechanism for both thymol and carvacrol involves disrupting the bacterial membrane, and it is suggested that this compound may share similar cellular targets. nih.govresearchgate.net

Table 1: Comparison of this compound and its Isomers

| Feature | This compound | Thymol | Carvacrol |

|---|---|---|---|

| IUPAC Name | This compound | 2-Isopropyl-5-methylphenol | 5-Isopropyl-2-methylphenol |

| Synonyms | 4-Isopropyl-3-methylphenol, o-Cymen-5-ol | 5-Methyl-2-(1-methylethyl)phenol | 2-Methyl-5-(1-methylethyl)phenol |

| Origin | Synthetic chemicalbook.com | Natural (e.g., Thyme) wikipedia.org | Natural (e.g., Oregano) sci-hub.se |

| Primary Biological Activities | Antibacterial, Antifungal chemicalbook.comgoogle.com | Antibacterial, Antifungal, Antioxidant jmp.ir | Antibacterial, Antifungal, Antioxidant jmp.ir |

| Odor/Color | Nearly odorless and colorless chemicalbook.com | Characteristic aromatic odor wikipedia.org | Pungent, warm odor |

The study of positional isomers like this compound, thymol, and carvacrol is crucial for understanding structure-activity relationships (SAR). The precise location of the hydroxyl, isopropyl, and methyl groups on the phenol ring significantly influences the molecule's physicochemical properties, such as its solubility, polarity, and ability to interact with biological membranes and molecular targets.

Academic History and Contemporary Research Focuses on this compound

The academic history of this compound is rooted in the broader investigation of phenolic compounds and their synthesis. Early research, such as a 1963 study published in The Journal of Organic Chemistry, detailed methods for its synthesis from other phenolic precursors like 3,4-dimethylphenol. acs.org Over the years, various synthetic routes have been developed and patented, aiming to produce the compound with high selectivity and yield, for example, through the isopropylation of m-cresol or from 4-halogenated-3-methylphenol. chemicalbook.comgoogle.comgoogle.com

Contemporary research continues to explore the biological activities and applications of this compound. Current focuses include:

Antimicrobial Mechanisms: Elucidating the precise molecular mechanisms behind its antifungal and antibacterial properties. Studies show it disrupts fungal redox homeostasis by interfering with ion transport and antioxidant systems. It has also been shown to inhibit the biosynthesis of aflatoxin in Aspergillus species.

Novel Applications: Investigating its use as a preservative in cosmetics and personal care products, where its lack of color and odor is a significant advantage. chemicalbook.comunilongindustry.com It is also being explored for use in oral care gels and agricultural formulations.

Chemosensitization: Research is investigating its potential as a "chemosensitizer," a compound that can enhance the efficacy of other antifungal drugs, which could be a valuable strategy for overcoming drug resistance in fungal pathogens. researchgate.net

Anti-inflammatory Effects: A mixture containing 4-isopropyl-3-methylphenol and thymol has been reported to have analgesic and anti-inflammatory effects, suggesting a potential role as a radical scavenger. chemicalbook.com

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| 3,4-O-dicaffeoylquinic acid methyl ester |

| This compound |

| 4-isopropyl-3-methylphenol |

| Carvacrol |

| Eugenol |

| m-cresol |

| o-Cymen-5-ol |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-methyl-3-propan-2-ylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-7(2)10-6-9(11)5-4-8(10)3/h4-7,11H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBNAWLJSQORPAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)O)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30195913 | |

| Record name | Phenol, 4-methyl-3-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30195913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4371-46-4 | |

| Record name | 3-Isopropyl-4-methylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004371464 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4-methyl-3-(1-methylethyl)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97608 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4-methyl-3-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30195913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ISOPROPYL-4-METHYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K15RBL294S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Chemical Transformations

Regioselective Synthesis of 3-ISOPROPYL-4-METHYLPHENOL

The regioselective synthesis of this compound is a critical area of research, aiming to maximize the yield of the desired isomer while minimizing the formation of other isopropyl-m-cresol derivatives. The primary methods involve the direct isopropylation of m-cresol (B1676322) and multi-step synthetic approaches.

Direct Isopropylation of m-Cresol: Process Optimization and Catalytic Systems

Direct isopropylation of m-cresol is a common method for producing this compound. google.com However, this reaction typically yields a mixture of isomers, including thymol (B1683141) (2-isopropyl-5-methylphenol), 4-isopropyl-3-methylphenol (B166981), and 5-isopropyl-3-methylphenol (B155287), making selectivity a significant challenge. google.comresearchgate.netchemicalbook.com The choice of alkylating agent, such as propylene (B89431), isopropanol, or isopropyl chloride, and the catalytic system are crucial in directing the reaction towards the desired product. google.com

Lewis acids are frequently employed as catalysts in the isopropylation of m-cresol. google.com Catalysts such as aluminum chloride, zirconium chloride, and zinc chloride are common choices. google.com For instance, the reaction of m-cresol with propylene in the presence of a zinc catalyst has been reported. google.com However, direct isopropylation using these catalysts often leads to the formation of significant amounts of the isomeric thymol. google.com One study noted that using zinc chloride as a catalyst in the reaction of bis(m-cresol) carbonate with chloro-isopropyl propane (B168953) resulted in an 85% yield of the intermediate product. google.com Another patent describes the use of zirconium chloride as a catalyst for the reaction of 6-tert-butyl-3-methylphenol with isopropyl chloride. google.com The catalytic activity of Lewis acids is attributed to their ability to activate the alkylating agent, facilitating the electrophilic attack on the cresol (B1669610) ring. Zeolites containing zinc, such as ZnY, have shown high catalytic activity, which is attributed to their strong Lewis acidity. researchgate.net

Table 1: Examples of Lewis Acid Catalysts in Isopropylation

| Catalyst | Reactants | Observations |

| Zinc Catalyst | m-cresol, propylene | Product contains a significant amount of thymol (19.5% in one example). google.com |

| Zinc Chloride | bis(m-cresol) carbonate, chloro-isopropyl propane | 85% yield of the intermediate product. google.com |

| Zirconium Chloride | 6-tert-butyl-3-methylphenol, isopropyl chloride | Used in a multi-step synthesis to produce the target product. google.com |

| ZnY Zeolite | m-cresol, isopropanol | High catalytic activity attributed to strong Lewis acidity. researchgate.net |

Inorganic acids like sulfuric acid and phosphoric acid are also utilized as catalysts for the isopropylation of m-cresol. google.com These strong Brønsted acids can effectively catalyze the alkylation reaction. However, similar to Lewis acid catalysis, the direct use of inorganic acids can result in a mixture of isomers, making it difficult to selectively produce 4-isopropyl-3-methylphenol. epo.org A patent describes a method where m-toluidine (B57737) is isopropylated in the presence of sulfuric acid as a preliminary step in a multi-step synthesis. google.com Solid phosphate (B84403) catalysts, particularly those supported on materials like silica-alumina or diatomaceous earth, have been used to produce a mixture of thymol isomers with a controlled ratio of o-thymol to p-thymol. epo.org

Heterogeneous catalysts offer advantages in terms of separation, recovery, and reuse. researchgate.net Various solid acid catalysts have been investigated for the isopropylation of m-cresol.

Calcium Oxide (CaO) and Metal Sulfates: Calcium oxide and metal sulfates have been used for the isopropylation of m-cresol to synthesize 4-isopropyl-3-methylphenol. chemicalbook.com Supported metal sulfates on carriers like silica (B1680970) and alumina (B75360) have been studied, with the selectivity depending on the carrier material. oup.com For instance, silica-supported sulfates showed around 70% selectivity for thymol, while alumina-supported ones showed about 60%. oup.com

γ-Alumina (γ-Al2O3): γ-Alumina has been demonstrated as an effective catalyst for the vapor-phase alkylation of m-cresol with propylene, showing high selectivity (around 90%) for thymol formation at 250 °C. oup.com The catalytic activity is influenced by the calcination temperature of the catalyst. oup.com It is suggested that both Lewis-acid sites (surface aluminum) and adjacent acid sites (surface hydroxyl) on the γ-alumina are necessary for the alkylation. oup.com

Solid Phosphate Catalysts: Solid phosphate catalysts have been employed to produce thymol isomers from m-cresol and propylene in the liquid phase. epo.org These catalysts can be supported on carriers like silica-alumina, diatomaceous earth, or silica-titania. epo.org

Zeolites and Mesoporous Materials: Zeolites, such as H-MFI (H-ZSM-5), and mesoporous materials like Al-MCM-41 have been extensively studied for the isopropylation of m-cresol. researchgate.netuct.ac.za The pore structure and acidity of these materials play a crucial role in determining the product selectivity. For example, in the isopropylation of m-cresol with isopropyl alcohol over Al-MCM-41, the main products were 2-isopropyl-5-methylphenol (thymol), isopropyl-3-methylphenyl ether, and isopropyl-(2-isopropyl-5-methylphenyl) ether. researchgate.net The SiO2/Al2O3 ratio in zeolites affects their catalytic performance, influencing both activity and selectivity. uct.ac.za

Table 2: Performance of Various Heterogeneous Catalysts in m-Cresol Isopropylation

| Catalyst | Alkylating Agent | Key Findings |

| Supported Metal Sulfates | Propylene | Selectivity depends on the support material (silica vs. alumina). oup.com |

| γ-Alumina | Propylene | High selectivity (~90%) for thymol at 250°C in the vapor phase. oup.com |

| Al-MCM-41 | Isopropyl alcohol | Product distribution includes thymol and ether derivatives. researchgate.net |

| H-MFI Zeolite | Isopropanol | SiO2/Al2O3 ratio influences catalyst activity and selectivity. uct.ac.za |

A major challenge in the direct isopropylation of m-cresol is controlling the formation of various isomers. The hydroxyl and methyl groups on the cresol ring direct the incoming isopropyl group to different positions, leading to a mixture of products including 2-isopropyl-5-methylphenol (thymol), 4-isopropyl-3-methylphenol, 5-isopropyl-3-methylphenol, and 2-isopropyl-3-methylphenol. researchgate.netchemicalbook.comsemanticscholar.org Dialkylated and O-alkylated products can also be formed. researchgate.netsemanticscholar.org

The lone electron pairs on the oxygen atom of m-cresol activate the ortho and para positions for electrophilic attack, which are kinetically favored. semanticscholar.org The thermal stability of the resulting mono-alkylated isomers also influences the final product distribution. semanticscholar.org

Engineering selectivity requires careful control of reaction parameters such as temperature, reactant mole ratio, and catalyst properties. semanticscholar.orgresearchgate.net For example, lower temperatures tend to favor O-alkylation, while higher temperatures promote C-alkylation. semanticscholar.org Increasing the m-cresol to isopropyl alcohol molar ratio can enhance the selectivity for mono-alkylated products. researchgate.net The choice of catalyst, particularly its acidity and pore structure, is paramount in directing the regioselectivity. researchgate.netuct.ac.za

Multi-step Synthetic Approaches

To overcome the selectivity issues of direct isopropylation, multi-step synthetic routes have been developed. These methods often involve the use of protecting groups or a series of reactions to ensure the formation of the desired isomer.

One patented method involves a four-step process starting from m-cresol:

Reaction of m-cresol with an alkali to form an intermediate. google.com

Reaction of this intermediate with triphosgene (B27547) to form bis(m-cresol) carbonate. google.com

Isopropylation of the carbonate intermediate using a catalyst like zinc chloride. google.com

Hydrolysis of the resulting product to yield 3-methyl-4-isopropylphenol with a purity of over 97% and a total yield of over 70%. google.com

Another approach involves protecting the 6-position of m-cresol with a tert-butyl group, followed by isopropylation at the 4-position, and subsequent removal of the protecting group. google.com Yet another method starts with m-toluidine, which is isopropylated and then subjected to diazotization and hydrolysis to obtain the final product. google.com

A different strategy involves the reaction of a 4-halogenated-3-methylphenol with an isopropyl metal compound in the presence of a catalyst, such as a palladium-based system with a bulky biarylphosphine ligand. epo.orggoogle.com This cross-coupling reaction allows for the highly selective production of 4-isopropyl-3-methylphenol, minimizing the formation of other isomers. google.com The reaction temperature is typically kept between 10-60°C to balance the reaction rate and selectivity.

Palladium-Catalyzed Cross-Coupling via Halogenated Phenol (B47542) Intermediates (e.g., 4-bromo-3-methylphenol)

A highly selective method for synthesizing this compound involves a palladium-catalyzed cross-coupling reaction. epo.orggoogle.comgoogle.com This approach utilizes a 4-halogenated-3-methylphenol, such as 4-bromo-3-methylphenol, and an isopropyl metal compound like isopropyl zinc bromide. epo.org The reaction is facilitated by a palladium catalyst and a bulky biarylphosphine ligand. The steric hindrance of the ligand is crucial for ensuring the selective coupling at the 4-position of the phenol ring and prevents the need for protecting the hydroxyl group.

The choice of the ligand and catalyst system significantly influences the reaction's efficiency. For instance, using ligands like 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (B57463) (SPhos) can lead to near-quantitative yields. The bulky nature of these ligands promotes reductive elimination and minimizes the formation of byproducts. Ether solvents, such as tetrahydrofuran, are preferred for their ability to dissolve the isopropyl metal compounds and stabilize reactive intermediates. Optimal reaction temperatures are typically maintained between 10–60°C to balance the reaction rate and selectivity. A key advantage of this method is the high purity of the resulting product, which simplifies the purification process, often requiring only solvent precipitation or recrystallization.

Table 1: Ligand Impact on Product Distribution in Palladium-Catalyzed Cross-Coupling

| Ligand | This compound (%) | 4-n-Propyl-3-methylphenol (%) | m-Cresol (%) |

| SPhos | 97.8 | 1.2 | 1.0 |

| CPhos | 96.6 | 2.4 | 1.0 |

Data adapted from patent WO2015199202A1, illustrating how ligand choice affects the selectivity and yield of the desired product.

Synthesis through Trichloromethyl Intermediates

Another synthetic route to this compound proceeds through trichloromethyl intermediates starting from 3,4-dimethylphenol. acs.orgmolaid.com This multi-step process involves the transformation of the starting material into a more reactive intermediate, which is then converted to the final product. While specific details of this pathway are proprietary and less documented in open literature, it represents an alternative approach to accessing the target molecule. acs.org

Derivatization Strategies for Functional Modification

The functional modification of this compound through derivatization is a key strategy to enhance its biological activity and modulate its physicochemical properties.

Esterification Reactions and Lipophilicity Modulation for Enhanced Bioactivity

Esterification of the phenolic hydroxyl group is a common strategy to modify the lipophilicity of this compound, which can significantly impact its bioactivity. torvergata.it By reacting the phenol with various acyl chlorides or anhydrides, a library of ester derivatives can be synthesized. torvergata.it This modification alters the molecule's ability to partition between aqueous and lipid environments, a critical factor for its interaction with biological membranes and targets. google.com For instance, increasing lipophilicity can enhance the compound's ability to penetrate cell membranes.

Table 2: Predicted Lipophilicity of this compound Derivatives

| Compound | Predicted cLogP |

| This compound | 3.3 |

| 3-Isopropyl-4-methylphenyl acetate (B1210297) | 3.8 |

| 3-Isopropyl-4-methylphenyl propionate | 4.3 |

cLogP values are calculated predictions and serve as an indicator of lipophilicity.

Synthesis of Novel Heterocyclic Derivatives (e.g., chalcones, pyrazolines)

The synthesis of novel heterocyclic derivatives from this compound opens up avenues to new compounds with potentially unique biological activities. researchgate.net A common approach involves using the phenol as a starting material to synthesize chalcones, which are precursors to various heterocyclic systems like pyrazolines. researchgate.netbiust.ac.bwbiointerfaceresearch.comproquest.com The synthesis of chalcones is typically achieved through a Claisen-Schmidt condensation of an appropriate aldehyde with an acetophenone (B1666503) derivative. torvergata.itnih.govnih.gov These chalcones can then be cyclized with reagents like hydrazine (B178648) hydrate (B1144303) to form pyrazolines. researchgate.netbiointerfaceresearch.comproquest.com Such derivatizations introduce new structural motifs and functional groups, which can lead to enhanced or novel pharmacological properties. researchgate.net

Exploration of Biosynthetic Pathways and Biocatalysis for Analogues

The exploration of biosynthetic pathways and the use of biocatalysis present sustainable and highly selective alternatives for producing analogues of this compound. mdpi.comresearchgate.net Enzymes, such as those from the tryptophan synthase family, have been engineered to catalyze the synthesis of tyrosine analogs from phenols, demonstrating the potential for biocatalytic routes to novel phenolic compounds. nih.gov Biocatalysis can offer advantages in terms of stereospecificity and regioselectivity, which are often challenging to achieve through traditional chemical synthesis. researchgate.net Furthermore, the development of synthetic metabolic pathways in microorganisms provides a platform for the de novo biosynthesis of valuable chemicals, including phenolic compounds and their derivatives. muni.cznih.gov

Structure Activity Relationship Sar Studies of 3 Isopropyl 4 Methylphenol and Its Derivatives

Positional Isomer Effects on Biological Efficacy

The arrangement of the hydroxyl (-OH), isopropyl, and methyl groups on the phenol (B47542) ring is a critical determinant of the biological efficacy of isopropyl-methylphenol isomers. Subtle shifts in these positions can lead to significant changes in antimicrobial and herbicidal properties.

Influence of Isopropyl and Methyl Group Placement on Antimicrobial and Herbicidal Activities

The relative positions of the alkyl substitutes on the phenolic ring significantly impact the herbicidal activity of isopropyl cresol (B1669610) isomers. researchgate.net A study comparing several isomers against barnyard grass revealed that 5-isopropyl-3-methylphenol (B155287), thymol (B1683141), and carvacrol (B1668589) demonstrated higher herbicidal activity than the commercial herbicide glyphosate (B1671968) concerning root growth. researchgate.net Notably, 5-isopropyl-3-methylphenol exhibited greater herbicidal activity than its other isomers, highlighting that the specific placement of the substituents is strongly linked to its herbicidal potency. researchgate.net

In terms of antimicrobial properties, isomers like 4-isopropyl-3-methylphenol (B166981) (IPMP) are recognized for their strong antibacterial and bactericidal activities. chemicalbook.com This synthetic analog of the natural compounds thymol and carvacrol is widely used as an antimicrobial preservative. chemicalbook.complos.org Its mechanism is thought to involve disrupting the cellular redox homeostasis of microbial cells. chemicalbook.com Studies on the food-borne pathogen Staphylococcus aureus showed that carvacrol and 4-isopropyl-3-methylphenol had a minimum inhibitory concentration (MIC) of 512 μg/ml. nih.govresearchgate.net In contrast, another isomer, thymol iodide, showed no growth inhibition at the same concentration, underscoring the dramatic effect of substituent placement and type on antimicrobial efficacy. nih.govresearchgate.net

| Compound | Relative Herbicidal Activity (Root Growth vs. Glyphosate) |

| 5-Isopropyl-3-methylphenol | Higher |

| Thymol | Higher |

| Carvacrol | Higher |

| 4-Isopropyl-3-methylphenol | Lower |

| Data sourced from a study on barnyard grass, indicating the IC50 of the compound relative to glyphosate. researchgate.net |

Comparative SAR Analyses of 3-ISOPROPYL-4-METHYLPHENOL, Thymol, and Carvacrol

Thymol (2-isopropyl-5-methylphenol) and carvacrol (5-isopropyl-2-methylphenol) are the most studied isomers in this family and serve as important benchmarks for SAR analysis. herts.ac.uk Both are potent antimicrobial agents, but their efficacy can vary depending on the microbial species. nih.govcnr.it For instance, thymol displayed weaker inhibitory activity against several strains of H. pylori compared to carvacrol. cnr.it

The primary mode of antibacterial action for these isomers is believed to involve the disruption of the bacterial cell membrane. nih.gov The phenolic hydroxyl group is crucial for this activity. mdpi.com The different positioning of this hydroxyl group in relation to the bulky isopropyl group in thymol and carvacrol influences their interaction with the membrane and other cellular targets.

While direct comparative studies on this compound are scarce, its structure, with the isopropyl group ortho and the methyl group meta to the hydroxyl group, suggests its properties would be distinct from thymol and carvacrol. Another isomer, 4-isopropyl-3-methylphenol, has demonstrated strong antibacterial and antifungal properties, sometimes exceeding those of its natural counterparts, and is valued for being nearly colorless and odorless. chemicalbook.com This suggests that the specific arrangement in this compound could confer a unique profile of biological activity.

| Isomer | Structure | Key Activity Notes |

| This compound | Isopropyl at C3, Methyl at C4 | Activity profile is less characterized compared to other isomers. |

| Thymol | 2-isopropyl-5-methylphenol | Widely studied, potent antiseptic, weaker activity against H. pylori than carvacrol. nih.govcnr.it |

| Carvacrol | 5-isopropyl-2-methylphenol | Potent antimicrobial, often more active than thymol. nih.gov |

| 4-Isopropyl-3-methylphenol | 4-isopropyl-3-methylphenol | Strong, broad-spectrum antimicrobial with low skin irritation. chemicalbook.com |

Role of Functional Group Modifications in Efficacy

Modifying the core phenolic structure is a common strategy to enhance biological activity. Changes to the hydroxyl group or substitutions on the aromatic ring can alter a molecule's polarity, lipophilicity, and steric profile, thereby affecting its ability to interact with biological targets.

For instance, the derivatization of the hydroxyl group in thymol to form ethers or esters can modulate antifungal activity. Studies against the plant pathogen Rhizoctonia solani found that thymol acetate (B1210297) showed fungicidal activity at lower concentrations than thymol itself, while thymol methyl ether was less active. scirp.org This indicates that converting the acidic phenol to an ester can enhance potency. Similarly, modifying the hydroxyl group of thymol with benzyl (B1604629) groups, particularly those with electron-withdrawing substituents like cyano (CN) groups, led to derivatives with significantly enhanced activity against H. pylori. cnr.itnih.gov

Adding a halogen to the phenolic ring is another effective modification. The synthesis of 4-chloro-2-isopropyl-5-methylphenol (chlorothymol), a chlorinated derivative of thymol, resulted in a compound with potent antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA), whereas thymol itself was largely ineffective. nih.gov Chlorothymol exhibited a MIC of 32 μg/ml, a 16-fold greater potency than its isomer carvacrol against the same strain. nih.govresearchgate.net

Computational Approaches to SAR Elucidation

Modern drug and pesticide discovery heavily relies on computational methods to predict the biological activity of novel compounds and to understand their mechanisms of action at a molecular level. These in silico techniques accelerate the design-synthesis-test cycle.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Prediction (e.g., 3D-QSAR for herbicidal activity)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. scielo.br Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA), are particularly powerful. mdpi.com These models build a statistical correlation between the biological activities of a set of molecules and their 3D properties, such as steric and electrostatic fields. mdpi.comkoreascience.kr

For compounds related to this compound, 3D-QSAR has been successfully applied to guide the synthesis of new derivatives with improved herbicidal and antifungal activities. researchgate.net For example, 3D-QSAR models have been developed for turpentine-derived secondary amines and other heterocyclic herbicides, providing insights into how modifications to the molecular structure could enhance herbicidal effects. researchgate.net These models can generate contour maps that visualize regions where steric bulk or specific electrostatic charges are predicted to increase or decrease activity, guiding chemists in designing more potent compounds. mdpi.comresearchgate.net

Molecular Docking Simulations for Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. tandfonline.comresearchgate.net This method is invaluable for elucidating the potential molecular targets of a bioactive compound and understanding the specific interactions that stabilize the ligand-receptor complex.

Docking studies have been used to investigate the targets of thymol and its derivatives. For example, simulations have explored the binding of thymol to various targets, including microbial enzymes like lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in fungi, and proteins in mosquitos to understand its repellent activity. tandfonline.comacs.orgnih.gov These studies reveal the specific amino acid residues involved in binding and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that are critical for activity. researchgate.netrsc.org By identifying a binding pocket within a target protein, molecular docking can guide the design of new derivatives with improved affinity and selectivity, ultimately leading to more effective and safer agents. rsc.org

Advanced Analytical Methodologies in 3 Isopropyl 4 Methylphenol Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of 3-isopropyl-4-methylphenol, enabling its separation from a complex mixture of structurally similar compounds. The choice between gas and liquid chromatography often depends on the volatility of the compound and the nature of the sample matrix.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile compounds like this compound. In this technique, the sample is vaporized and passed through a capillary column, which separates the components based on their boiling points and interactions with the stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its definitive identification.

For less volatile samples or when derivatization is not desirable, high-performance liquid chromatography with a diode array detector (HPLC-DAD) offers a robust alternative. HPLC separates compounds in a liquid mobile phase that is pumped through a column packed with a solid stationary phase. The diode array detector measures the absorbance of the eluting compounds over a range of wavelengths, providing a UV-Vis spectrum for each peak.

This technique is particularly useful for quantifying this compound in complex mixtures. The combination of retention time and the full UV spectrum enhances the reliability of peak identification and purity assessment. While specific HPLC-DAD studies focusing solely on this compound are not extensively detailed in readily available literature, the methodology is a standard approach for the analysis of phenolic compounds in various samples, including plant extracts and synthetic reaction mixtures.

Solid-Phase Analytical Derivatization (SPAD) for Enhanced Analysis

Solid-phase analytical derivatization (SPAD) is an advanced sample preparation technique that can be employed to improve the chromatographic analysis of this compound. In SPAD, a derivatizing agent is immobilized on a solid support. When the sample containing the analyte is passed through the support, the target compound reacts to form a derivative with improved analytical characteristics, such as increased volatility for GC analysis or enhanced detectability for HPLC.

For phenolic compounds like this compound, derivatization can overcome issues such as poor peak shape and low volatility in GC analysis. While specific applications of SPAD for this compound are not widely documented, the principles of the technique are well-established for the analysis of phenols in general, suggesting its potential applicability for enhancing the sensitivity and selectivity of its determination.

Spectroscopic Characterization for Structural Confirmation

Following isolation, spectroscopic techniques are indispensable for the unambiguous structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are among the most powerful methods for this purpose. Research has noted that while this compound was mentioned in early patent literature with only a melting point for characterization, it has since been synthesized and more adequately characterized. researchgate.net This characterization would have relied heavily on spectroscopic data.

¹H-NMR and ¹³C-NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The chemical shifts, coupling constants, and integration of the proton signals, along with the number and types of carbon atoms, allow for the precise determination of the substitution pattern on the aromatic ring, confirming the relative positions of the hydroxyl, isopropyl, and methyl groups.

FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would show characteristic absorption bands for the hydroxyl (O-H) stretching vibration, C-H stretching vibrations of the aromatic and aliphatic parts, and C=C stretching vibrations of the aromatic ring.

These spectroscopic techniques, often used in conjunction, provide the definitive evidence required for the structural confirmation of this compound. researchgate.net

Biological Activities and Underlying Molecular Mechanisms

Antimicrobial Action of 3-ISOPROPYL-4-METHYLPHENOL

This compound, a synthetic analog of the natural compound thymol (B1683141), demonstrates significant antimicrobial properties, particularly against a range of fungi. sciforum.netsemanticscholar.org Its efficacy stems from its ability to disrupt fundamental cellular processes in microorganisms.

Antifungal Mechanisms

The antifungal activity of this compound is multifaceted, involving the disruption of cellular homeostasis, inhibition of essential biosynthetic pathways, and interference with fungal virulence factors.

A primary mechanism of action for this compound is its ability to disrupt the cellular redox balance within fungal cells, leading to oxidative stress. sciforum.netchemicalbook.com As a phenolic compound, it can act as a redox cycler, a process that can generate reactive oxygen species (ROS). chemicalbook.commdpi.com This increase in ROS can overwhelm the fungal cell's antioxidant defense systems, causing damage to vital cellular components and ultimately inhibiting growth. chemicalbook.com Studies have shown that fungal mutants with deficiencies in their antioxidant systems are particularly susceptible to this compound, highlighting the importance of oxidative stress in its antifungal effect. semanticscholar.org

Research indicates that this compound interferes with cellular ion transport, which is closely linked to xenobiotic detoxification and maintaining redox homeostasis. chemicalbook.comsemanticscholar.org Yeast bioassays have revealed that mutants with defects in vacuolar and antioxidant systems exhibit high susceptibility to this compound. semanticscholar.org This suggests that this compound negatively impacts both cellular ion and redox homeostasis in fungi. semanticscholar.orgnih.gov The disruption of these systems compromises the fungus's ability to cope with environmental stressors and toxic compounds.

Beyond inhibiting fungal growth, this compound has been shown to be a potent inhibitor of mycotoxin production, specifically aflatoxins produced by Aspergillus flavus and Aspergillus parasiticus. sciforum.netmdpi.comresearchgate.net This anti-mycotoxigenic activity is achieved by disrupting the fungal redox balance, which in turn interferes with the biosynthesis of these toxins. sciforum.netsciforum.net

The production of aflatoxin is regulated by a gene cluster, with aflR acting as a key transcriptional activator and aflS as a transcriptional enhancer. nih.govnih.gov Studies have demonstrated that exposure to certain compounds can down-regulate the expression of both aflR and aflS, leading to a significant reduction in aflatoxin production. unglue.ituliege.be Research has shown that this compound can completely inhibit aflatoxin production at concentrations of 1.0 mM or higher. mdpi.comresearchgate.net

Table 1: Effect of this compound on Aflatoxin Production

| Fungal Species | Concentration of this compound | Effect on Aflatoxin Production | Reference |

| Aspergillus flavus | ≥ 1.0 mM | Complete inhibition | mdpi.comresearchgate.net |

| Aspergillus parasiticus | ≥ 1.0 mM | Complete inhibition | mdpi.com |

A significant attribute of this compound is its ability to overcome resistance to certain antifungal drugs. semanticscholar.org For instance, it can reverse the resistance of Aspergillus fumigatus and Penicillium expansum mutants to the phenylpyrrole fungicide fludioxonil (B1672872). mdpi.comsemanticscholar.org Fludioxonil typically works by overstimulating the high osmolarity glycerol (B35011) (HOG) mitogen-activated protein kinase (MAPK) pathway, which is involved in responding to oxidative stress. mdpi.comsemanticscholar.org However, mutations in this pathway can lead to fludioxonil tolerance. mdpi.comsemanticscholar.org

This compound effectively overcomes this resistance. semanticscholar.org Co-application of a sub-inhibitory concentration of this compound with fludioxonil has been shown to completely inhibit the growth of these resistant MAPK mutants. semanticscholar.org This suggests that this compound's ability to induce oxidative stress makes these already compromised mutants more susceptible to the combined treatment. mdpi.comsemanticscholar.org

Table 2: Reversal of Fludioxonil Resistance by this compound

| Fungal Species | Mutant Type | Treatment | Outcome | Reference |

| Aspergillus fumigatus | sakAΔ, mpkCΔ (MAPK mutants) | Fludioxonil + this compound | Complete inhibition of growth | semanticscholar.org |

| Penicillium expansum | FR2 (MAPK mutant) | Fludioxonil + this compound | Overcame fludioxonil tolerance | mdpi.com |

Biofilm formation is a critical virulence factor for many pathogenic fungi, providing protection against antifungal agents and the host immune system. plos.orgfrontiersin.org this compound has demonstrated a significant ability to inhibit biofilm formation in various fungi, including Candida species and Streptococcus mutans. plos.orgnih.govnih.gov

In studies involving oral pathogens, oral care gels containing this compound and hinokitiol (B123401) showed strong inhibitory effects on biofilm formation at concentrations as low as 0.05 g/mL. nih.govnih.gov The mechanism behind this inhibition includes the suppression of germ tube formation in Candida albicans, a key step in biofilm development. nih.gov Furthermore, in Streptococcus mutans, a primary causative agent of dental caries, this compound has been shown to downregulate the expression of genes (gtfB, gtfC, and gtfD) that are essential for biofilm formation. plos.orgnih.gov The combination of this compound with polyoxyethylene-hydrogenated castor oil has been found to have a synergistic inhibitory effect on S. mutans biofilm formation. plos.org

Antibacterial Mechanisms

The antibacterial efficacy of this compound is attributed to several distinct molecular actions, including the inhibition of biofilm formation, disruption of cellular redox balance, and damage to microbial cell membranes.

Inhibition of Bacterial Biofilm Formation

Research has shown that this compound can inhibit the formation of biofilms by the bacterium Streptococcus mutans, a significant contributor to dental caries. nih.govplos.org Studies have demonstrated that at sub-minimum inhibitory concentrations, this compound significantly downregulates the expression of genes essential for biofilm development, namely gtfB, gtfC, and gtfD. nih.govplos.org In one study, at a concentration of 100 μg/L, the expression of these genes was reduced by 62%, 70%, and 63%, respectively. plos.org This suggests that the compound's anti-biofilm effects are, at least in part, due to its interference with the genetic pathways that lead to the production of the extracellular polysaccharide matrix that forms the structure of the biofilm. plos.org The inhibitory effects on biofilm formation can be synergistically enhanced when combined with surfactants like polyoxyethylene-hydrogenated castor oil. nih.govplos.org

Cellular Redox Homeostasis Perturbation in Prokaryotic Systems

A key antibacterial mechanism of this compound involves the disruption of cellular redox homeostasis in microorganisms. chemicalbook.com As a phenolic compound, it can act as a redox cycler, which is detrimental to microbial cells. chemicalbook.com This disruption leads to oxidative stress, which can be particularly damaging to fungi and bacteria that lack robust antioxidant defense systems. chemicalbook.com By interfering with the delicate balance of oxidation and reduction reactions essential for cellular function, the compound can inhibit microbial growth. chemicalbook.com

Disruption of Microbial Cell Membranes and Growth

This compound exerts its antimicrobial action by disrupting the integrity of microbial cell membranes. mdpi.com This disruption increases the permeability of the membrane, leading to the leakage of essential intracellular components and ultimately causing cell death. mdpi.com Its lipophilic nature allows it to insert into the lipid bilayer of the cell membrane, altering its fluidity and structure. mdpi.com This mechanism is a primary contributor to its broad-spectrum antibacterial and antifungal activities. nih.gov

Anti-Inflammatory Properties and Radical Scavenging Activity

Beyond its antimicrobial effects, this compound exhibits anti-inflammatory properties. chemicalbook.com This activity is linked to its ability to act as a radical scavenger. chemicalbook.com Research suggests that it can help in mitigating inflammatory responses. google.com For instance, in studies using LPS-stimulated macrophage cells, the compound was shown to significantly reduce the release of prostaglandin (B15479496) E2 (PGE2), a key mediator of inflammation. google.com This anti-inflammatory action, coupled with its radical-scavenging capabilities, makes it a compound of interest for applications in oral care products aimed at alleviating conditions like gingivitis. google.com

Acaricidal Activity against House Dust Mites

This compound has demonstrated significant acaricidal (mite-killing) activity against common house dust mites, such as Dermatophagoides farinae and D. pteronyssinus. chemicalbook.comnih.gov In both fumigant and direct-contact toxicity assays, it has been shown to be more effective than the commercial acaricide benzyl (B1604629) benzoate (B1203000). chemicalbook.comnih.govacs.org The introduction of an isopropyl functional group onto the 3-methylphenol structure is believed to be related to its acaricidal properties. chemicalbook.comacs.org

Below is a data table comparing the fumigant and direct-contact toxicity of this compound and benzyl benzoate against Dermatophagoides farinae. nih.govacs.org

| Compound | Fumigant Toxicity (μg/cm²) | Direct-Contact Toxicity (μg/cm²) |

| This compound | 0.78 nih.govacs.org | 0.56 nih.govacs.org |

| Benzyl Benzoate | 10.78 nih.govacs.org | 7.73 nih.govacs.org |

Herbicidal Properties and Efficacy in Agricultural Contexts

In an agricultural context, this compound has been investigated for its herbicidal properties. researchgate.net When tested against barnyard grass, it, along with its isomers, showed varying degrees of herbicidal activity. researchgate.net While some isomers like 5-isopropyl-3-methylphenol (B155287), thymol, and carvacrol (B1668589) demonstrated higher activity than glyphosate (B1671968) in inhibiting root growth, they were slightly less effective in preventing shoot growth. researchgate.net The relative positioning of the substituent groups on the phenol (B47542) ring appears to significantly influence the herbicidal efficacy of these isopropyl cresols. researchgate.net

The table below shows the relative herbicidal activity of this compound and its isomers compared to glyphosate on barnyard grass, represented by the ratio of their IC50 values. researchgate.net

| Compound | Relative Herbicidal Activity (Root Growth) | Relative Herbicidal Activity (Shoot Growth) |

| Carvacrol | > Glyphosate | < Glyphosate |

| 5-Isopropyl-3-methylphenol | > Glyphosate | < Glyphosate |

| Thymol | > Glyphosate | < Glyphosate |

| 4-Isopropyl-3-methylphenol (B166981) | Not specified as higher | Not specified as higher |

Note: IC50 is the concentration of a substance that causes a 50% inhibition of a specific biological or biochemical function. researchgate.net

Chemosensitization and Synergistic Interactions with Other Agents

This compound, also known as 4-isopropyl-3-methylphenol (4I3M) or o-Cymen-5-ol, demonstrates significant potential in enhancing the efficacy of other antimicrobial agents through chemosensitization and synergistic interactions. nih.govnist.gov This activity is particularly notable in overcoming drug resistance and improving the performance of conventional antifungal and antibacterial compounds. nih.govnih.gov As a redox-active compound, its primary mechanism often involves the disruption of cellular redox homeostasis in pathogenic microorganisms, making them more susceptible to co-administered drugs. nih.govsemanticscholar.org

Enhancement of Antifungal Efficacy with Repurposed Drugs (e.g., Bithionol (B75329), Amphotericin B, Itraconazole)

Research has identified this compound as a potent chemosensitizer that can augment the activity of repurposed and conventional antifungal drugs. nih.govnih.gov This strategy is crucial for combating fungal pathogens that have developed resistance to standard treatments. nih.gov The underlying molecular mechanism of this sensitization is linked to its ability to induce oxidative stress, targeting the fungal antioxidant defense systems. nih.govsemanticscholar.org

Bithionol: The combination of this compound with the non-antifungal drug bithionol has been shown to greatly enhance its antifungal activity against pathogens like Aspergillus fumigatus and Aspergillus parasiticus. nih.govnih.gov Studies reveal that this compound acts as a redox-active chemosensitizer. semanticscholar.org Its co-application with bithionol leads to a more pronounced inhibition of fungal growth compared to when either compound is used alone. nih.gov For instance, in zone of inhibition assays against A. fumigatus, the synergistic effect was observed at much lower concentrations of bithionol (32 to 128 μM) when combined with this compound, resulting in larger zones of inhibition than those seen with its isomer, thymol. nih.gov This suggests that this compound is a more effective chemosensitizer for bithionol. nih.gov The mechanism is attributed to the disruption of the fungus's cellular redox and ion homeostasis. nih.gov

Amphotericin B and Itraconazole (B105839): The antifungal action of established drugs like amphotericin B (AMB) and itraconazole (ITZ), which target ergosterol (B1671047) in fungal membranes, is also connected to the cellular antioxidant system. researchgate.netresearchgate.net Fungal mutants with deficiencies in their antioxidant pathways, such as the Aspergillus fumigatus sakAΔ mutant, show increased sensitivity to both AMB and ITZ. researchgate.net While direct studies extensively detailing the synergy between this compound and these specific drugs are limited, the principle of chemosensitization via redox-active compounds is well-established. researchgate.netresearchgate.net Other redox-potent compounds, such as thymol, have been shown to enhance the efficacy of AMB and ITZ. researchgate.net Given that this compound and thymol share analogous cellular targets and mechanisms involving the disruption of redox homeostasis, it is proposed that this compound can similarly chemosensitize fungi to amphotericin B and itraconazole by compromising their antioxidant defenses. nih.govsemanticscholar.orgresearchgate.net

Table 1: Synergistic Antifungal Activity of this compound

| Partner Drug | Pathogen | Observed Effect | Proposed Molecular Mechanism | Reference |

|---|---|---|---|---|

| Bithionol | Aspergillus fumigatus, Aspergillus parasiticus | Significantly enhanced zone of inhibition at lower bithionol concentrations (32-128 μM). nih.gov | Acts as a redox-active chemosensitizer, disrupting fungal cellular redox and ion homeostasis. nih.govsemanticscholar.org | nih.gov |

| Amphotericin B (AMB) | Filamentous Fungi (e.g., Aspergillus fumigatus) | Increased fungal susceptibility is anticipated due to compromised antioxidant systems. researchgate.net | Targets and disrupts the fungal cellular antioxidant system, a known vulnerability for AMB's efficacy. researchgate.net | researchgate.net |

| Itraconazole (ITZ) | Filamentous Fungi (e.g., Aspergillus fumigatus) | Enhanced sensitivity is expected in fungi treated with the chemosensitizer. researchgate.net | Disruption of redox homeostasis, making fungi more susceptible to ITZ, which also interacts with the antioxidant system. researchgate.net | researchgate.net |

Synergistic Effects with Surfactants in Biofilm Inhibition

Biofilms, structured communities of microorganisms encased in a self-produced matrix, pose a significant challenge in both clinical and industrial settings due to their high resistance to antimicrobial agents. plos.orgfrontiersin.org this compound has demonstrated a remarkable synergistic ability to inhibit biofilm formation, particularly when combined with surfactants. plos.orgnih.gov

A notable example is the interaction between this compound (IPMP) and the surfactant polyoxyethylene-hydrogenated castor oil (POEHCO) in combating biofilms of Streptococcus mutans, a primary causative agent of dental caries. plos.orgnih.gov Studies have shown that the combination of IPMP and POEHCO inhibits S. mutans biofilm formation more drastically than IPMP alone. plos.orgresearchgate.net This synergistic effect is not merely due to the antimicrobial properties of IPMP but also involves a specific molecular mechanism. nih.gov

At sub-minimum inhibitory concentrations, this compound significantly downregulates the expression of key genes responsible for biofilm formation in S. mutans. plos.orgnih.gov Specifically, it inhibits the transcription of the glucosyltransferase genes gtfB, gtfC, and gtfD. plos.orgnih.gov These enzymes are crucial for synthesizing the extracellular polysaccharides that form the structural matrix of the biofilm. plos.org The surfactant is believed to enhance the penetration and efficacy of IPMP, leading to a more potent suppression of these genes and, consequently, a powerful synergistic inhibition of biofilm development. plos.orgnih.gov

Table 2: Synergistic Biofilm Inhibition by this compound and Surfactants

| Partner Agent | Pathogen | Observed Effect | Underlying Molecular Mechanism | Reference |

|---|---|---|---|---|

| Polyoxyethylene-hydrogenated castor oil (POEHCO) | Streptococcus mutans | Drastically enhanced inhibition of biofilm formation compared to the individual agents. plos.org | Significant downregulation of biofilm-related genes (gtfB, gtfC, gtfD) by this compound, an effect potentiated by the surfactant. plos.orgnih.gov | plos.orgnih.gov |

Environmental Behavior and Degradation Studies

Environmental Fate and Transformation Pathways

The environmental fate of alkylphenols is largely influenced by their use and subsequent release, often as degradation products of alkylphenol ethoxylates, which are common non-ionic surfactants. researchgate.net Once in the environment, these compounds can undergo various transformation processes.

Alkylphenols are known contaminants in water, soil, and air, and their distribution is governed by their physicochemical properties. researchgate.net The degradation of alkylphenol ethoxylates in wastewater treatment plants can lead to the formation of more persistent alkylphenols, such as 4-nonylphenol (B119669) and 4-octylphenol. researchgate.net These products can then be discharged into aquatic environments.

In general, the transformation of phenolic compounds in the environment can proceed through several pathways, including microbial degradation and photodegradation. For instance, the degradation of nonylphenol ethoxylates starts with the shortening of the ethoxylate chain, leading to the formation of shorter-chain ethoxylates and ultimately nonylphenol. nih.gov A similar initial transformation pathway can be anticipated for other alkylphenol derivatives.

The transformation of 4-methylphenol has been shown to yield intermediates like methyl acetoacetate, which can be further broken down into carbon dioxide. chem-soc.si It is plausible that 3-isopropyl-4-methylphenol follows analogous pathways, leading to the formation of smaller organic acids and eventual mineralization.

Mechanisms of Biodegradation

The biodegradation of alkylphenols is a key process in their environmental removal. This process is mediated by a variety of microorganisms, including bacteria and fungi, which have been isolated from environments such as municipal sewage sludge. nih.govresearchgate.net

For short-chain alkylphenols like cresols, biodegradation often involves the hydroxylation of the aromatic ring. researchgate.net In contrast, for long-chain branched alkylphenols, preferential elimination pathways in fungi include alkyl chain oxidation and the formation of phenolic polymers, involving both intracellular and extracellular oxidative enzymes. researchgate.net

Bacteria from the sphingomonads genus are particularly noted for their ability to degrade long-chain alkylphenols. researchgate.netnih.gov The degradation of nonylphenol by these bacteria occurs through an unusual ipso-substitution mechanism, which differs from the common degradation mechanisms reported for short-chain alkylphenols. researchgate.netnih.gov

The general mechanism of biodegradation involves the initial adsorption of the compound onto the microbial cell, followed by the secretion of extracellular enzymes or uptake via transport systems for intracellular metabolism. The rate and extent of biodegradation can be influenced by several factors, including the concentration of the pollutant, temperature, pH, and the availability of nutrients and oxygen.

Stability and Photodegradation in Environmental Matrices

The persistence of a chemical in the environment is a critical factor in assessing its potential for long-term adverse effects. nih.gov While some alkylphenol ethoxylate surfactants and their metabolites have been shown to have ultimate biodegradation half-lives ranging from one to four weeks, certain degradation products can be more persistent. researchgate.netoup.com

This compound is noted to have strong stability in the presence of air, light, temperature, and humidity, which suggests it could persist for extended periods. unilongindustry.com

Photodegradation is another important mechanism for the removal of phenolic compounds from the environment, particularly in sunlit surface waters. The process is often initiated by reaction with photochemically produced hydroxyl radicals. For phenol (B47542), the estimated half-life for this reaction in the atmosphere is approximately 14.6 hours, while in water, the half-life for photooxidation by peroxyl radicals is about 19 hours. cdc.gov

Studies on 4-methylphenol have shown that its photodegradation is influenced by pH. chem-soc.si In a basic aqueous solution (pH = 10.5), 97% of 4-methylphenol was degraded after 3 hours of irradiation, whereas the degradation was less efficient in acidic and neutral solutions. chem-soc.si This is attributed to the deprotonation of the phenol in basic conditions to form methylphenolate, which is more susceptible to oxidation. chem-soc.si this compound also exhibits oxidation resistance when absorbing ultraviolet light, particularly in the 250-300nm range. unilongindustry.com

Table 1: Factors Influencing the Photodegradation of 4-Methylphenol

| pH Condition | Degradation after 3 hours | Efficiency |

| Acidic | 76% | Negatively affected |

| Neutral | 79% | Negatively affected |

| Basic (pH 10.5) | 97% | Favorable |

Future Research Directions and Advanced Applications

Elucidation of Novel Biological Activities and Targets

3-Isopropyl-4-methylphenol, also known as o-Cymen-5-ol, has well-documented antimicrobial, bactericidal, and antiseptic properties. chemicalbook.comepo.org It is recognized for its efficacy against a range of parasitic microorganisms, bacteria, yeasts, molds, and some viruses. unilongmaterial.comunilongindustry.com Future research, however, aims to uncover novel biological activities and pinpoint the specific molecular targets through which it exerts its effects.

Current knowledge indicates that its mechanism may involve the disruption of cellular redox homeostasis in microbes, making fungi with deficiencies in their antioxidant systems particularly susceptible. chemicalbook.com It has also been identified as a component in mixtures responsible for analgesic and anti-inflammatory effects, which are potentially linked to its capabilities as a radical scavenger. chemicalbook.com

Further investigations are warranted to explore other potential therapeutic applications. For instance, its acaricidal properties have been demonstrated to be more potent than the commercial agent benzyl (B1604629) benzoate (B1203000) in both fumigant and direct-contact bioassays against house dust mites. chemicalbook.com A study on thymol (B1683141) derivatives revealed that 4-isopropyl-3-methylphenol (B166981) exhibited a minimum inhibitory concentration (MIC) of 512 μg/ml against Methicillin-Resistant Staphylococcus aureus (MRSA). nih.gov This same study also noted a synergistic effect when combined with oxacillin, reducing the MIC to 128 μg/ml. nih.gov Understanding the precise mechanisms behind this synergism and its broader antibacterial spectrum is a key area for future research.

| Condition | MIC (μg/ml) |

|---|---|

| Alone | 512 |

| In Combination with Oxacillin | 128 |

Design and Development of Advanced Delivery Systems (e.g., Nanocarriers, Encapsulation)

A significant hurdle for many phenolic compounds is their limited bioavailability and stability. nmb-journal.comnmb-journal.com Nanotechnology offers a promising solution to overcome these limitations. nih.gov The development of advanced delivery systems, such as nanocarriers and encapsulation techniques, is a critical future direction for enhancing the therapeutic efficacy of this compound.

Encapsulation within nanocarriers can protect the compound from chemical degradation, improve its solubility, and facilitate its passage through cell membranes. nih.gov Various types of nanocarriers are being explored for the delivery of phenolic compounds, each with unique advantages:

Liposomes : These vesicles, composed of phospholipid bilayers, can encapsulate both lipophilic and hydrophilic compounds, making them suitable for dermal applications. nih.gov

Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) : These are ideal for carrying sensitive bioactive compounds, offering protection and facilitating application through various routes. nih.govmdpi.com

Polymeric Nanoparticles : Made from biodegradable polyesters like polylactic acid (PLA) or poly(lactic-co-glycolic acid) (PLGA), these can form stable nanocarriers. nmb-journal.comnmb-journal.com

Nanoemulsions : These systems can enhance the interaction of phenolic compounds with free radicals, thereby boosting their antioxidant activity. nmb-journal.com

By encapsulating this compound, researchers can achieve controlled and sustained release, which is necessary to obtain maximum therapeutic results at the lowest possible concentrations. nmb-journal.comnmb-journal.com These advanced delivery systems could significantly improve its performance in cosmetic, quasi-drug, and medicinal applications. unilongindustry.com

Integration into Functionalized Materials and Nanotechnology for Enhanced Performance

The inherent properties of this compound make it a strong candidate for integration into functionalized materials and nanotechnology to create surfaces and products with enhanced performance. Its strong stability in air, light, and varying temperatures and humidity lends itself to long-term applications. unilongmaterial.comunilongindustry.com

Its demonstrated efficacy as a disinfectant opens possibilities for its use in creating antimicrobial materials. unilongmaterial.comunilongindustry.com For example, it could be incorporated into polymers or coatings for use in air conditioning systems, textiles for antibacterial and deodorizing effects, and furniture for disinfection. unilongindustry.com

Another intriguing, though less explored, avenue is its application in non-linear optics. Research has shown that transparent single crystals of this compound can be grown from a melt or saturated solution, suggesting potential for use in advanced optical components. chemicalbook.com Future work could focus on optimizing crystal growth and characterizing its non-linear optical properties for specific technological applications.

Computational-Aided Drug Design and Lead Optimization

Computer-Aided Drug Design (CADD) has become an indispensable tool in modern pharmaceutical research, offering an efficient and cost-effective approach to drug discovery and development. mdpi.combiointerfaceresearch.com CADD methodologies can be powerfully applied to this compound to explore its therapeutic potential further.

In silico techniques, such as molecular modeling, virtual screening, and structure-activity relationship (SAR) studies, can be used to predict the interactions of this compound with various biological targets. mdpi.comscirp.org This can help elucidate the mechanisms behind its known biological activities and identify new potential therapeutic targets.

Q & A

Q. What validated analytical methods are recommended for quantifying 3-isopropyl-4-methylphenol in biological matrices?

Methodological Answer: High-performance liquid chromatography (HPLC) with UV or fluorescence detection is widely used. For example, reversed-phase C18 columns (e.g., 250 mm × 4.6 mm, 5 µm particle size) paired with isocratic elution (e.g., 60:40 acetonitrile/water with 0.1% trifluoroacetic acid) achieve baseline separation. Calibration curves should span 0.1–100 µg/mL, with recovery rates validated using spiked matrices (e.g., plasma or tissue homogenates) . Mass spectrometry (LC-MS/MS) enhances sensitivity for trace-level detection, employing MRM transitions such as m/z 165 → 121 for quantification.

Q. How can this compound be synthesized with high purity for pharmacological studies?

Methodological Answer: A Friedel-Crafts alkylation approach is common:

- React m-cresol with isopropyl chloride in the presence of AlCl₃ (1:1.2 molar ratio) at 80°C for 6 hours.

- Purify via vacuum distillation (b.p. 235–240°C) followed by recrystallization in hexane. Purity (>99%) is confirmed by GC-FID or NMR, with residual solvent limits per ICH Q3C guidelines. Impurity profiling should include tests for isomers like 4-isopropyl-3-methylphenol using chiral columns .

Q. Which spectroscopic techniques are optimal for structural confirmation of this compound?

Methodological Answer: A combination of:

- ¹H NMR (CDCl₃, 400 MHz): δ 6.75 (d, J = 8 Hz, 1H, aromatic), δ 2.85 (septet, J = 7 Hz, 1H, isopropyl), δ 2.25 (s, 3H, methyl).

- FT-IR : Broad O-H stretch at 3200–3400 cm⁻¹, aromatic C=C at 1600 cm⁻¹.

- High-resolution MS : Exact mass [M+H]⁺ = 165.1285 (calculated for C₁₀H₁₄O). Cross-validate with reference standards (e.g., USP/EP-grade) to ensure accuracy .

Advanced Research Questions

Q. How can contradictions in reported antimicrobial efficacy of this compound across studies be resolved?

Methodological Answer: Conduct a meta-analysis with strict inclusion criteria:

- Standardize microbial strains (e.g., ATCC Staphylococcus aureus 25923) and inoculum size (1 × 10⁸ CFU/mL).

- Control solvent effects (e.g., DMSO ≤1% v/v) and pH (5.5–7.5).

- Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to compare MIC values. Conflicting results may arise from biofilm vs. planktonic cell models, requiring confocal microscopy to assess penetration efficacy .

Q. What experimental designs are suitable for investigating metabolic pathways of this compound in mammalian systems?

Methodological Answer: Use in vitro hepatic microsomal assays (e.g., rat S9 fractions) with NADPH cofactor.

- Identify phase I metabolites via UPLC-QTOF-MS (e.g., hydroxylation at isopropyl group).

- For phase II metabolism, incubate with UDP-glucuronic acid and analyze glucuronide conjugates. Compare species-specific differences using human hepatocytes (e.g., HepG2 cells) and apply PBPK modeling to extrapolate to in vivo clearance .

Q. How can structure-activity relationship (SAR) studies optimize the antifungal activity of this compound derivatives?

Methodological Answer: Synthesize analogs with systematic substitutions:

- Replace the isopropyl group with cyclopropyl or tert-butyl to evaluate steric effects.

- Introduce electron-withdrawing groups (e.g., Cl at position 2) to enhance membrane penetration. Test derivatives against Candida albicans (MIC assay) and correlate logP values (HPLC-derived) with activity. Molecular docking (e.g., CYP51 enzyme) identifies key binding interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.